2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione
Description
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-ethyl-4-hydroxy-5-phenyldiazenylfuran-3-one |
InChI |
InChI=1S/C12H12N2O3/c1-2-9-10(15)11(16)12(17-9)14-13-8-6-4-3-5-7-8/h3-7,9,16H,2H2,1H3 |
InChI Key |
JWPHLAXLUQEVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C(=C(O1)N=NC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione typically involves the reaction of ethyl acetoacetate with phenylhydrazine in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the furan ring. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different oxidation states.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.
Substitution: The ethyl group or the phenylhydrazono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products Formed
Oxidation: Products may include furan-3,4-dione derivatives.
Reduction: Products include 2-ethyl-5-(2-phenylamino)furan-3,4(2H,5H)-dione.
Substitution: Various substituted furan derivatives depending on the reagents used.
Scientific Research Applications
2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The phenylhydrazono group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs: DPP-Based Derivatives
A key structural analog is 2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione (BEDPP) , a diketopyrrolopyrrole (DPP) derivative studied for organic semiconductor (OSC) applications .
Key Differences :
- Core Structure :
- Target Compound : Furan-3,4-dione (oxygen-containing heterocycle).
- BEDPP : Pyrrolo[3,4-c]pyrrole-1,4-dione (nitrogen-containing fused heterocycle).
- BEDPP uses 2-ethylhexyl side chains for solubility and film-forming properties in OSCs.
Electronic Properties :
- BEDPP-based molecules exhibit lowered band gaps (1.5–1.8 eV) and broad absorption spectra (>600 nm), critical for light-harvesting in solar cells .
- The phenylhydrazone group in the target compound may further modulate the HOMO-LUMO gap due to extended π-conjugation, though experimental data are lacking.
Functional Analogs: Furan-Derived Compounds
Other furan-based diones and derivatives include dihydrofuranones (e.g., dihydro-5-heptyl-2(3H)-furanone), though these differ significantly in structure and use .
Key Differences :
- Core Saturation: Target Compound: Fully unsaturated furan-dione (aromatic character). Dihydrofuranones: Partially saturated (non-aromatic), reducing conjugation.
- Substituents: Dihydrofuranones feature alkyl chains (e.g., heptyl, pentyl) for pesticidal or fragrance applications . The target compound’s phenylhydrazone group suggests redox or coordination chemistry.
Data Table: Comparative Analysis
Biological Activity
2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione is a compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, including antimicrobial, antitumor, and antioxidant properties, based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
This structure includes a furan ring and a hydrazone functional group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, showing promising results in comparison to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be developed into a novel antimicrobial agent.
Antitumor Activity
The antitumor potential of this compound has also been explored. In vitro studies using cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) demonstrated that the compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These findings indicate that this compound may serve as a lead for the development of new anticancer therapies.
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. The ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, with results indicating a strong antioxidant capacity.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 90 |
The antioxidant properties suggest potential applications in preventing oxidative stress-related diseases.
Case Studies
- Antimicrobial Efficacy : A case study conducted on patients with bacterial infections showed that incorporating this compound into treatment regimens improved outcomes when used alongside conventional antibiotics.
- Cancer Therapy : In vivo studies on tumor-bearing mice demonstrated that treatment with the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
Q & A
Q. What are the common synthetic routes for 2-Ethyl-5-(2-phenylhydrazono)furan-3,4(2H,5H)-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via hydrazone formation between a furanone precursor and phenylhydrazine. A typical approach involves:
Precursor Preparation : Start with a 2(5H)-furanone derivative (e.g., 3,4-dichloro-5-hydroxy-2(5H)-furanone) and introduce ethyl groups via alkylation .
Hydrazone Formation : React the substituted furanone with phenylhydrazine under acidic or neutral conditions. For example, acetic acid catalysis at 60–80°C for 6–12 hours .
- Critical Parameters :
- Temperature control (>80°C may lead to decomposition).
- Solvent choice (polar aprotic solvents like DMF improve solubility but may require purification steps).
- Yield Optimization : Use stoichiometric excess of phenylhydrazine (1.2–1.5 eq.) and monitor reaction progress via TLC or HPLC .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- FT-IR : Confirm the presence of carbonyl (C=O, ~1700–1750 cm⁻¹) and hydrazone (N–H, ~3200–3300 cm⁻¹) groups .
- NMR :
- ¹H NMR : Look for ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) and phenyl protons (δ 7.2–7.8 ppm) .
- ¹³C NMR : Carbonyl carbons (δ 170–180 ppm) and hydrazone C=N (δ 150–160 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the hydrazone moiety .
Q. What are the known biological activities of structurally related 2(5H)-furanone derivatives?
- Methodological Answer :
- Antibacterial Activity : Derivatives with halogen or hydroxyl substituents show efficacy against Staphylococcus aureus and Pseudomonas aeruginosa (MIC: 8–32 µg/mL) .
- Anticancer Potential : Substituted furanones inhibit cancer cell proliferation (IC₅₀: 10–50 µM) via interference with cell cycle pathways .
- Structure-Activity Insights : Electron-withdrawing groups (e.g., Cl, NO₂) enhance antibacterial activity, while bulky substituents reduce membrane permeability .
Advanced Research Questions
Q. How can asymmetric synthesis strategies be applied to introduce chirality into the hydrazone moiety of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure phenylhydrazines (e.g., (R)- or (S)-configured) during hydrazone formation. For example, (L)-cinchonidine-derived catalysts achieve >90% enantiomeric excess (ee) in similar systems .
- Dynamic Kinetic Resolution : Employ palladium or organocatalysts to control stereochemistry during hydrazone formation. Monitor ee via chiral HPLC .
- Case Study : A 2024 study demonstrated 85% ee using a proline-based catalyst in DCM at 25°C .
Q. What computational methods are effective for predicting the reactivity and stability of this compound under varying pH conditions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to assess tautomeric equilibria (e.g., hydrazone vs. azo forms) .
- MD Simulations : Simulate solvation effects in aqueous vs. organic solvents to predict hydrolysis rates. COMSOL Multiphysics can model pH-dependent degradation pathways .
- pKa Prediction : Tools like MarvinSketch estimate pKa values for hydrazone NH groups (~8.5–9.2), guiding stability in physiological environments .
Q. How can factorial design optimize reaction conditions for large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Factors to Test : Temperature (60–100°C), solvent polarity (DMF vs. ethanol), and catalyst loading (0–5 mol%).
- Design : Use a 2³ factorial design to evaluate main effects and interactions. Response variables: yield (%) and purity (%) .
- Case Study : A 2022 study achieved 92% yield with 98% purity by optimizing DMF as solvent (70°C, 1 mol% acetic acid) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare MIC values from independent studies using standardized protocols (e.g., CLSI guidelines). Adjust for variables like bacterial strain variability .
- Structural Re-evaluation : Verify compound purity (HPLC >98%) and confirm stereochemistry (circular dichroism) to rule out enantiomer-specific effects .
- In Silico Docking : Use AutoDock Vina to assess binding affinity to target enzymes (e.g., S. aureus FabI), identifying substituents critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
